molecular formula C18H14ClN3O2S B11022968 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Cat. No.: B11022968
M. Wt: 371.8 g/mol
InChI Key: KHTAHEZYDNETIU-UHFFFAOYSA-N
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Description

4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Amidation: The final step involves the reaction of the acetylated thiazole with 4-aminobenzamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chlorophenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced chlorophenyl derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazole ring and chlorophenyl group contributes to its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzoic acid
  • 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzylamine
  • 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzyl alcohol

Uniqueness

Compared to similar compounds, 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is unique due to its specific combination of functional groups. The presence of both the thiazole ring and the benzamide moiety provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

4-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C18H14ClN3O2S/c19-13-5-1-12(2-6-13)18-22-15(10-25-18)9-16(23)21-14-7-3-11(4-8-14)17(20)24/h1-8,10H,9H2,(H2,20,24)(H,21,23)

InChI Key

KHTAHEZYDNETIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl

Origin of Product

United States

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